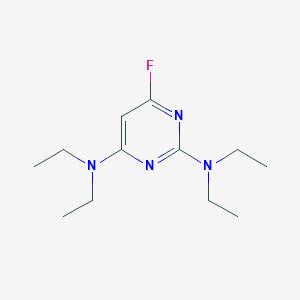

2,4-Bis(diethylamino)-6-fluoro-pyrimidine

Description

Contextualizing Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

Pyrimidine scaffolds are heterocyclic aromatic organic compounds that are fundamental to numerous biological processes. They form the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids, DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov

Researchers have extensively explored pyrimidine derivatives for a wide range of therapeutic applications. These compounds have demonstrated potential as antimicrobial, antiviral, and anticancer agents. mdpi.com The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. nih.gov Beyond medicine, pyrimidine derivatives are also investigated for their applications in materials science due to their unique electronic and photophysical properties.

Significance of Fluorine Substitution in Pyrimidine Derivatives in Chemical Design

The incorporation of fluorine into organic molecules, a practice known as fluorination, has become a powerful strategy in modern chemical design, particularly in the development of pharmaceuticals. researchgate.net When applied to the pyrimidine scaffold, fluorine substitution can lead to several beneficial modifications:

Enhanced Lipophilicity: The introduction of fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug molecule.

Modulation of Basicity: Fluorine's high electronegativity can lower the pKa of nearby functional groups, influencing how the molecule interacts with biological targets. researchgate.net

Altered Conformation and Binding: The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, yet its electronic properties can lead to unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, thereby influencing binding affinity to enzymes and receptors. nih.gov

These effects have been successfully exploited in the development of numerous fluorinated pyrimidine-based drugs, most notably in the area of cancer chemotherapy. nih.gov

Positioning 2,4-Bis(diethylamino)-6-fluoro-pyrimidine as a Representative Compound for Fundamental Academic Inquiry

2,4-Bis(diethylamino)-6-fluoro-pyrimidine serves as a valuable model compound for academic investigation into the chemistry of fluorinated pyrimidines. Its structure combines the key features of a pyrimidine core, fluorine substitution, and amino functional groups, making it a versatile platform for studying structure-activity relationships and exploring new synthetic methodologies.

While extensive, publicly available research specifically detailing the applications of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine is limited, its chemical identity is well-defined.

| Property | Value |

|---|---|

| Molecular Formula | C12H21FN4 |

| Molecular Weight | 240.32 g/mol |

| CAS Number | 1648-44-8 |

The presence of two diethylamino groups at the 2 and 4 positions and a fluorine atom at the 6 position makes this molecule a potentially useful intermediate in organic synthesis. The amino groups can be further functionalized, and the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of other functional groups. The study of such reactions provides fundamental insights into the reactivity of fluorinated heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N,4-N,4-N-tetraethyl-6-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FN4/c1-5-16(6-2)11-9-10(13)14-12(15-11)17(7-3)8-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZKLEHYAYNQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)N(CC)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628577 | |

| Record name | N~2~,N~2~,N~4~,N~4~-Tetraethyl-6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648-44-8 | |

| Record name | N~2~,N~2~,N~4~,N~4~-Tetraethyl-6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,4 Bis Diethylamino 6 Fluoro Pyrimidine

Established Synthetic Pathways for 2,4-Bis(diethylamino)-6-fluoro-pyrimidine

The primary and most established route for the synthesis of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine is through a sequential Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway utilizes a readily available, polyhalogenated pyrimidine (B1678525) precursor, which is systematically substituted with diethylamine.

The most logical starting material for this synthesis is 2,4,6-trifluoropyrimidine (B1266109) . The reaction proceeds by the stepwise displacement of two fluoride (B91410) ions by the nucleophile, diethylamine. The pyrimidine ring is highly electron-deficient due to the electronegativity of the two ring nitrogen atoms, which facilitates nucleophilic attack on the carbon atoms bearing halogen substituents.

The reaction sequence is as follows:

First Substitution: 2,4,6-trifluoropyrimidine is treated with one equivalent of diethylamine. The substitution preferentially occurs at the C4 or C6 position, which are electronically equivalent and generally more reactive than the C2 position in SNAr reactions on such scaffolds. nih.gov This yields a mixture of 4-(diethylamino)-2,6-difluoropyrimidine.

Second Substitution: The resulting monosubstituted intermediate is then reacted with a second equivalent of diethylamine. This second substitution occurs at the remaining electronically equivalent and highly activated position (C2 or C4/C6), leading to the formation of the target molecule, 2,4-Bis(diethylamino)-6-fluoro-pyrimidine.

Control of stoichiometry and reaction conditions (temperature, solvent, and base) is crucial to achieve the desired disubstituted product and minimize the formation of the trisubstituted byproduct, 2,4,6-Tris(diethylamino)pyrimidine. An organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the hydrofluoric acid (HF) generated during the reaction. researchgate.net

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | 2,4,6-Trifluoropyrimidine + Diethylamine (1 eq.) | Monosubstitution (SNAr) at C4/C6 | 4-(Diethylamino)-2,6-difluoropyrimidine |

| 2 | 4-(Diethylamino)-2,6-difluoropyrimidine + Diethylamine (1 eq.) | Disubstitution (SNAr) at C2 | 2,4-Bis(diethylamino)-6-fluoro-pyrimidine |

Precursor Chemistry and Starting Materials in the Synthesis of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine

The synthesis of the target compound relies on commercially available or readily synthesized precursors. The key starting materials are the polyhalogenated pyrimidine core and the amine nucleophile.

2,4,6-Trichloropyrimidine (B138864): This is a common and versatile precursor in pyrimidine chemistry. It is typically synthesized from barbituric acid by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as dimethylaniline. google.com Industrial-scale processes have been optimized to produce this precursor in high yield. google.comchemicalbook.com

2,4,6-Trifluoropyrimidine: While the target synthesis can start with 2,4,6-trichloropyrimidine, using 2,4,6-trifluoropyrimidine is often more direct. The trifluoro derivative is prepared from 2,4,6-trichloropyrimidine via a halogen exchange (Halex) reaction. This is commonly achieved by heating the trichloro compound with a source of fluoride ions, such as potassium fluoride (KF) or silver fluoride (AgF), in a high-boiling polar aprotic solvent like tetramethylene sulfone. google.com The higher reactivity of the C-F bond compared to the C-Cl bond in some SNAr reactions can be advantageous.

Diethylamine: This is a common, commercially available secondary amine that serves as the nucleophile in the substitution reactions.

| Precursor | Starting Material(s) | Typical Reagent(s) | Reference |

|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Barbituric acid | Phosphorus oxychloride (POCl₃) | google.comchemicalbook.com |

| 2,4,6-Trifluoropyrimidine | 2,4,6-Trichloropyrimidine | Potassium Fluoride (KF) in Tetramethylene sulfone | google.com |

| Diethylamine | Commercially available | - |

Advanced Synthetic Techniques in Pyrimidine Derivatization Relevant to the Compound

While the synthesis of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine follows a classical SNAr pathway, a range of advanced synthetic techniques are employed for the derivatization of pyrimidines, which could be adapted for creating more complex analogs.

Tandem, or cascade, cyclization reactions offer an efficient method for constructing complex molecular architectures from simple precursors in a single operation. For pyrimidine systems, this strategy has been used to create diverse polyheterocyclic scaffolds. A notable approach involves the use of ortho-alkynylpyrimidine carbaldehydes as key substrates. These precursors can undergo silver- or iodine-mediated tandem cyclization to generate a variety of fused pyrimidine-embedded core skeletons. This methodology allows for the creation of polyheterocycles with diverse ring sizes and functionalities, expanding the chemical space accessible from pyrimidine starting materials.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, represent a highly efficient and atom-economical synthetic strategy. MCRs are particularly valuable for the synthesis of fluorinated heterocycles, including pyrimidines. These reactions allow for the rapid assembly of complex molecules with high structural diversity from simple building blocks. The introduction of fluorine atoms via MCRs can enhance properties like metabolic stability and lipophilicity, which are crucial in drug discovery.

The Nucleophilic Aromatic Substitution (SNAr) is the cornerstone reaction for functionalizing halogenated pyrimidines and is the key mechanism in the synthesis of the title compound. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it highly susceptible to attack by nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the ring, which lowers the activation energy of the reaction. In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring.

Regioselectivity: In polyhalogenated pyrimidines like 2,4,6-trihalopyrimidine, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This is due to superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4 or C6. This inherent regioselectivity allows for controlled, sequential substitutions to build specifically functionalized pyrimidine derivatives. nih.govresearchgate.net The synthesis of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine is a direct application of this principle. nih.govmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. By using microwave irradiation as a heating source, reaction times can be dramatically reduced from hours to minutes. This technique offers several advantages over conventional heating, including higher yields, improved product purity, and milder reaction conditions. The synthesis of pyrimidine analogs and other fluorinated heterocyles has been shown to benefit significantly from microwave irradiation, making it a sustainable and efficient technology for developing bioactive compounds.

Reaction Chemistry and Transformation Pathways of 2,4 Bis Diethylamino 6 Fluoro Pyrimidine

Chemical Reactivity Profile of the Pyrimidine (B1678525) Core in 2,4-Bis(diethylamino)-6-fluoro-pyrimidine

The chemical behavior of the pyrimidine core in 2,4-Bis(diethylamino)-6-fluoro-pyrimidine is dictated by the electronic interplay of its substituents. The two diethylamino groups at the 2- and 4-positions are strong electron-donating groups, enriching the pyrimidine ring with electron density. Conversely, the fluorine atom at the 6-position is a strong electron-withdrawing group. This push-pull electronic arrangement significantly influences the reactivity of the heterocyclic ring.

The electron-donating diethylamino groups activate the pyrimidine ring towards electrophilic attack, theoretically at the 5-position, which is the most electron-rich carbon atom. However, the pyrimidine ring is inherently electron-deficient, which generally disfavors electrophilic aromatic substitution.

More prominently, the fluorine atom, being an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, renders the 6-position highly susceptible to nucleophilic attack. The electron-donating diethylamino groups further stabilize the intermediate formed during nucleophilic attack at the 6-position through resonance, thereby facilitating the substitution reaction.

Transformations Involving the Diethylamino Moieties

The diethylamino groups in 2,4-Bis(diethylamino)-6-fluoro-pyrimidine are generally stable under many reaction conditions. However, they are not entirely inert and can participate in specific chemical transformations.

Under strongly acidic conditions, the basic nitrogen atoms of the diethylamino groups can be protonated, forming pyrimidinium salts. This protonation can alter the electronic properties of the pyrimidine ring, making it more electron-deficient and potentially influencing the regioselectivity of subsequent reactions.

While direct displacement of the diethylamino groups is challenging due to the strength of the C-N bond, specific reagents or reaction conditions might lead to their transformation. For instance, oxidative N-dealkylation could potentially occur, although this is not a commonly reported reaction for this specific substrate. It is more likely that transformations would occur on the ethyl chains of the diethylamino groups, such as oxidation or functionalization, under specific and controlled conditions.

Reactivity at the Fluorine Position: Mechanistic Insights and Synthetic Utility

The fluorine atom at the 6-position is the most reactive site for nucleophilic aromatic substitution (SNAr) in 2,4-Bis(diethylamino)-6-fluoro-pyrimidine. This high reactivity is a consequence of the electronegativity of the fluorine atom and the inherent electron deficiency of the pyrimidine ring, which is further enhanced by the ring nitrogen atoms.

The mechanism of nucleophilic substitution at the 6-position typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electrophilic C6 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and the electron-donating diethylamino groups. In the subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The synthetic utility of this facile fluorine displacement is vast. A wide range of nucleophiles can be employed to introduce diverse functionalities at the 6-position.

Table 1: Examples of Nucleophilic Substitution Reactions at the 6-Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Primary and secondary amines (e.g., morpholine, piperidine) | 6-Amino-2,4-bis(diethylamino)pyrimidines |

| Alcohols/Phenols | Alkoxides, phenoxides (e.g., sodium methoxide, sodium phenoxide) | 6-Alkoxy/Aryloxy-2,4-bis(diethylamino)pyrimidines |

| Thiols | Thiolates (e.g., sodium thiophenoxide) | 6-(Thioaryl)-2,4-bis(diethylamino)pyrimidines |

These substitution reactions are often carried out under mild conditions and provide high yields, making 2,4-Bis(diethylamino)-6-fluoro-pyrimidine a valuable precursor for the synthesis of a diverse library of 6-substituted pyrimidine derivatives. For instance, the synthesis of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives as potential antitumor agents has been reported, highlighting the importance of this reactive handle. umich.edu

Chemo- and Regioselectivity in Chemical Transformations of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine

In multifunctional molecules like 2,4-Bis(diethylamino)-6-fluoro-pyrimidine, chemo- and regioselectivity are crucial aspects of its chemical transformations.

Chemoselectivity: When reacting with a reagent that could potentially interact with the pyrimidine ring, the diethylamino groups, or the fluorine atom, the reaction conditions can often be tuned to favor one reaction pathway over others. For example, in nucleophilic substitution reactions, the C-F bond is significantly more labile than the C-N bonds of the diethylamino groups, leading to high chemoselectivity for substitution at the 6-position.

Regioselectivity: The substitution pattern of the pyrimidine ring strongly directs the outcome of its reactions. In the case of nucleophilic attack, the 6-position is the overwhelmingly preferred site due to the excellent leaving group ability of the fluorine atom and the electronic activation provided by the ring nitrogens. Electrophilic attack, although less common, is predicted to occur at the 5-position, which is the most electron-rich carbon. The regioselectivity in reactions involving 2,4,6-trisubstituted pyrimidines is a well-studied area, and the principles governing these reactions are applicable to the title compound. researchgate.net

Exploiting 2,4-Bis(diethylamino)-6-fluoro-pyrimidine as a Synthetic Intermediate

The reactivity profile of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine makes it a valuable and versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems and biologically active molecules.

The facile displacement of the fluorine atom allows for the introduction of a wide variety of functional groups at the 6-position. This "handle" can be used to build upon the pyrimidine core, leading to the synthesis of fused pyrimidine derivatives or molecules with extended side chains. For example, the introduction of a hydrazinyl group at the 6-position opens up possibilities for further condensation reactions to form pyrazolopyrimidines or other fused heterocyclic systems.

Furthermore, the diethylamino groups can be retained in the final product to modulate its physicochemical properties, such as solubility and basicity, which can be important for pharmaceutical applications. Alternatively, they can be modified in later synthetic steps if required.

The synthesis of various 2,4-diaminopyrimidine (B92962) derivatives as potent inhibitors of various enzymes underscores the importance of this class of compounds in drug discovery. nih.govnih.gov While specific examples detailing the use of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine are not extensively documented in readily available literature, the principles of its reactivity strongly suggest its utility in the synthesis of analogous structures. The synthesis of various 2,4,6-trisubstituted pyrimidines often starts from precursors like 2,4,6-trichloropyrimidine (B138864), where sequential and regioselective substitutions are key. researchgate.net 2,4-Bis(diethylamino)-6-fluoro-pyrimidine can be seen as a downstream intermediate in such synthetic sequences, offering a more refined starting point for late-stage functionalization.

Theoretical and Computational Investigations of 2,4 Bis Diethylamino 6 Fluoro Pyrimidine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine. These computational methods provide detailed insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles. The introduction of a fluorine atom and two diethylamino groups significantly influences the geometry and electronic properties of the pyrimidine (B1678525) core.

The fluorine atom, being highly electronegative, alters the electron distribution within the pyrimidine ring through inductive effects. This can lead to a shortening of the adjacent C-F bond and affect the lengths of the C-N and C-C bonds within the ring. The diethylamino groups, with their nitrogen lone pairs, can participate in resonance with the pyrimidine ring, further modifying the electronic landscape.

Natural Bond Orbital (NBO) analysis is often used to investigate charge distribution and intramolecular interactions, such as hyperconjugation. rsc.org For 2,4-Bis(diethylamino)-6-fluoro-pyrimidine, NBO analysis would likely reveal a significant negative charge on the fluorine atom and the nitrogen atoms of the pyrimidine ring, with corresponding positive charges on the adjacent carbon atoms.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. For this compound, the diethylamino groups are expected to contribute significantly to the HOMO, while the LUMO is likely distributed over the electron-deficient pyrimidine ring.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine primarily arises from the rotation around the C-N bonds connecting the diethylamino groups to the pyrimidine ring. Each diethylamino group has two ethyl chains that can adopt various spatial arrangements, leading to a complex conformational landscape. Computational methods are essential for identifying the low-energy conformers and understanding the factors that govern their relative stabilities.

From a stereochemical perspective, while the core structure of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine is achiral, the introduction of chiral centers in the substituents could lead to diastereomers with distinct biological activities. Studies on related pyrimidine derivatives have shown that highly strict stereochemical requirements are often essential for potent and selective receptor binding. nih.gov Therefore, understanding the preferred three-dimensional arrangement is critical for designing analogues with specific biological functions.

Computational Design Principles for Fluorinated Aminopyrimidine Derivatives

The computational design of fluorinated aminopyrimidine derivatives leverages the unique properties of the fluorine atom to modulate the physicochemical and biological characteristics of the molecules. Fluorine is often introduced to improve metabolic stability, binding affinity, and membrane permeability.

One key design principle involves using fluorine's strong electron-withdrawing nature to alter the pKa of nearby functional groups. chapman.edu For instance, the basicity of the amino groups in 2,4-Bis(diethylamino)-6-fluoro-pyrimidine can be fine-tuned by the fluorine substituent, which can be critical for optimizing interactions with biological targets. Computational pKa predictions are a vital tool in this process.

Furthermore, fluorine can form favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with protein residues. Molecular modeling techniques are used to predict and analyze these interactions within the binding site of a target protein. chapman.edu By strategically placing fluorine atoms, medicinal chemists can enhance the binding affinity and selectivity of a compound. Computational methods also allow for the in silico evaluation of ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize candidates with desirable pharmacokinetic profiles. tandfonline.com A series of new fluorine-containing 4-amino-pyrimidine-5-carbonitrile derivatives has been synthesized from the three-component reaction of malononitrile, fluorinated aldehydes or ketones, and N-unsubstituted amidines. researchgate.net

In Silico Exploration of Structure-Activity Relationships (SAR) for Pyrimidine Scaffolds

In silico methods are widely used to explore the Structure-Activity Relationships (SAR) of compounds built on pyrimidine scaffolds. nih.gov These computational approaches help to rationalize the biological activity of a series of compounds and guide the design of more potent and selective molecules.

Molecular docking is a primary tool used to predict the binding mode of pyrimidine derivatives within the active site of a target protein, such as a kinase or receptor. researchgate.net By analyzing the predicted binding poses, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity. This information allows for the rational design of new derivatives with modified substituents to enhance these interactions.

Pharmacophore modeling is another important technique. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. These models can be generated from a set of active compounds or from the structure of the target's binding site. Once developed, a pharmacophore model can be used to screen virtual libraries for new compounds with the desired features or to guide the optimization of existing leads.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

| Position of Substitution | General Effect on Activity | Key Interactions Often Involved |

|---|---|---|

| Position 2 | Modulates selectivity and potency. Often involved in hydrogen bonding with the hinge region of kinases. | Hydrogen bonding, hydrophobic interactions |

| Position 4 | Crucial for binding affinity. Bulky substituents can enhance potency by accessing deeper pockets. | Hydrogen bonding, van der Waals forces |

| Position 5 | Substitution here can improve pharmacokinetic properties and add further interactions. | Hydrophobic interactions, halogen bonding |

| Position 6 | Often solvent-exposed, allowing for modifications to improve solubility and other properties. | Polar interactions with solvent |

Chemoinformatic Analyses of Molecular Diversity and Scaffold Utility within Pyrimidine Chemical Space

Chemoinformatics provides a powerful set of tools for analyzing the diversity and utility of the pyrimidine scaffold within the vastness of chemical space. nih.gov The pyrimidine ring is considered a "privileged scaffold" because it is a core structural component in numerous biologically active compounds and approved drugs. researchgate.net

Molecular diversity analysis is used to quantify the structural variety within a library of pyrimidine-based compounds. Metrics such as Tanimoto similarity, calculated using molecular fingerprints, can assess the structural relatedness of molecules. acs.org A library with low average Tanimoto scores is considered structurally diverse. nih.gov

Principal Moment of Inertia (PMI) analysis is employed to characterize the three-dimensional shape diversity of a compound collection. frontiersin.org By plotting the normalized PMI ratios, researchers can determine whether molecules are predominantly rod-like, disk-like, or sphere-like. Chemoinformatic studies have shown that many known pyrimidine-containing drugs are relatively flat, highlighting the need to develop synthetic strategies that yield more three-dimensional, sphere-like pyrimidine scaffolds to explore new areas of chemical space. nih.govacs.org

Scaffold utility analysis involves identifying which core structures are most frequently found in active compounds. By mining large databases of chemical and biological data, chemoinformatic approaches can highlight the versatility of the pyrimidine scaffold in targeting a wide range of protein families. This information is invaluable for designing new compound libraries and for scaffold-hopping strategies in drug discovery.

| Metric | Description | Application to Pyrimidine Scaffolds |

|---|---|---|

| Tanimoto Similarity | A measure of structural similarity between two molecules based on their fingerprints. Ranges from 0 (no similarity) to 1 (identical). | To assess the structural diversity of a library of pyrimidine derivatives. |

| Principal Moment of Inertia (PMI) | Describes the mass distribution of a molecule, providing a quantitative measure of its 3D shape (rod, disk, or sphere). | To evaluate the shape diversity of pyrimidine-based compounds and compare them to known drugs or natural products. frontiersin.org |

| Scaffold Frequency Analysis | Identifies the recurrence of molecular scaffolds within a dataset of active compounds. | To confirm the "privileged" status of the pyrimidine core and identify substitution patterns associated with specific biological activities. |

Mechanistic Investigations of Molecular Interactions of 2,4 Bis Diethylamino 6 Fluoro Pyrimidine

Chemical Mechanisms of Interaction with Model Macromolecular Targets (e.g., Enzymes, Receptors)

While direct studies on BDEFP are not extensively available, the chemical mechanisms of its interaction with macromolecular targets such as enzymes and receptors can be inferred from the behavior of related pyrimidine (B1678525) derivatives. Pyrimidine derivatives are known to interact with a variety of biological molecules, including DNA, RNA, and proteins, through various non-covalent interactions. ontosight.ai These interactions can lead to the inhibition of enzymes or the modulation of receptor activity. ontosight.ai

For instance, fluorinated pyrimidines like 5-fluorouracil (B62378) (5-FU) are known to exert their biological effects by inhibiting enzymes such as thymidylate synthase. mdpi.comresearchgate.net The mechanism often involves the formation of a stable complex with the enzyme, thereby blocking its active site and preventing the synthesis of essential molecules. mdpi.comresearchgate.net It is plausible that BDEFP could engage in similar interactions, with the pyrimidine ring serving as a scaffold for positioning the functional groups for optimal binding within an enzyme's active site or a receptor's binding pocket. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a common mode of interaction for this class of compounds.

Role of Diethylamino Groups in Molecular Recognition and Binding Specificity

The two diethylamino groups in BDEFP are expected to play a crucial role in molecular recognition and binding specificity. These bulky, hydrophobic groups can engage in van der Waals interactions and hydrophobic interactions with nonpolar regions of a macromolecular target. The conformation of these groups can be influenced by the surrounding chemical environment, potentially allowing for an induced-fit mechanism of binding.

Influence of the Fluorine Atom on Molecular Recognition and Binding Dynamics

The substitution of a hydrogen atom with a fluorine atom can have profound effects on a molecule's physicochemical properties and its interactions with biological targets. nih.gov The high electronegativity of fluorine can alter the electron distribution within the pyrimidine ring, influencing its reactivity and the strength of its interactions with other molecules. mdpi.com The carbon-fluorine bond is highly polarized and can participate in electrostatic interactions. researchgate.net

Furthermore, fluorine can form weak hydrogen bonds with suitable donors, contributing to the stability of a ligand-protein complex. researchgate.net The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, a feature that is often exploited in drug design. nih.gov In some cases, the presence of fluorine has been shown to enhance the binding affinity of a ligand to its target protein. researchgate.netnih.gov The introduction of fluorine can also block metabolically vulnerable sites, thereby increasing the metabolic stability and bioavailability of the compound. nih.gov

Kinetic and Thermodynamic Aspects of Chemical Interactions

The kinetic and thermodynamic aspects of the interaction between BDEFP and its potential macromolecular targets would provide valuable insights into the binding mechanism. While specific data for BDEFP is not available, studies on similar compounds can offer a general framework.

Kinetic studies would focus on the rates of association and dissociation of the BDEFP-target complex. These rates determine the duration of the biological effect. A rapid association rate and a slow dissociation rate are often desirable for inhibitors.

Thermodynamic studies would quantify the binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). The Gibbs free energy of binding (ΔG) provides information about the spontaneity of the interaction, while the enthalpy (ΔH) and entropy (ΔS) changes reveal the nature of the forces driving the binding. For instance, a negative enthalpy change suggests that the binding is driven by favorable interactions such as hydrogen bonds and van der Waals forces, while a positive entropy change might indicate the release of water molecules from the binding site, a hallmark of hydrophobic interactions.

The table below presents hypothetical kinetic and thermodynamic data for the interaction of BDEFP with a model enzyme, based on plausible values for a small molecule inhibitor.

Hypothetical Kinetic and Thermodynamic Parameters for BDEFP Binding

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Association Rate Constant (k_on) | 1 x 10^5 | M⁻¹s⁻¹ | Rate of formation of the BDEFP-enzyme complex. |

| Dissociation Rate Constant (k_off) | 1 x 10⁻³ | s⁻¹ | Rate of breakdown of the BDEFP-enzyme complex. |

| Dissociation Constant (Kd) | 10 | nM | A measure of the binding affinity. Lower values indicate stronger binding. |

| Gibbs Free Energy (ΔG) | -10.9 | kcal/mol | Indicates a spontaneous binding process. |

| Enthalpy (ΔH) | -5.0 | kcal/mol | Suggests the formation of favorable intermolecular interactions. |

| Entropy (TΔS) | 5.9 | kcal/mol | A positive value could indicate an increase in disorder, possibly due to the release of water molecules. |

Broader Academic Context of Pyrimidine Chemistry and Future Research Trajectories

Pyrimidine (B1678525) as a Privileged Scaffold in Fundamental Chemical Research: General Principles

The pyrimidine nucleus is a cornerstone in the field of heterocyclic chemistry, widely recognized as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.netbenthamdirect.com The significance of the pyrimidine core stems from its fundamental role in nature; it forms the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. nih.govwikipedia.org This inherent biological relevance has made pyrimidine and its derivatives a focal point of extensive research.

In fundamental chemical research, the pyrimidine ring is prized for its versatile chemical properties. As a six-membered aromatic heterocycle with two nitrogen atoms, its electron-deficient nature allows for a variety of chemical modifications. The positions on the ring (2, 4, 5, and 6) can be readily functionalized, enabling the creation of diverse libraries of compounds with distinct stereochemical and electronic properties. mdpi.com This adaptability allows chemists to fine-tune the molecule's characteristics to achieve desired interactions with biological systems.

The pyrimidine scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, is crucial to its function as a privileged structure. These interactions are fundamental to the binding of small molecules to biological macromolecules like proteins and nucleic acids. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can participate in stacking interactions with aromatic amino acid residues in proteins. By strategically adding different substituents to the pyrimidine core, researchers can modulate these interactions to enhance binding affinity and selectivity for a specific biological target. nih.govbenthamscience.com

The prevalence of the pyrimidine motif in a wide array of FDA-approved drugs underscores its importance. benthamdirect.com These include antiviral agents, anticancer drugs, and cardiovascular medications, highlighting the broad therapeutic potential of this scaffold. researchgate.netorientjchem.org The successful application of pyrimidine-based compounds in medicine continually fuels further exploration into its fundamental chemical properties and potential applications.

Strategies for Expanding Chemical Space with Pyrimidine-Embedded Frameworks

Expanding the chemical space of pyrimidine-embedded frameworks is a key objective in modern organic and medicinal chemistry, aimed at discovering novel compounds with enhanced biological activities and improved physicochemical properties. nih.gov Researchers employ several strategies to achieve this, primarily focusing on the diversification of the pyrimidine core through various synthetic methodologies.

One common strategy is substituent modification , where different functional groups are introduced at various positions of the pyrimidine ring. nih.gov This can be achieved through classical condensation reactions, such as the Biginelli reaction, which allows for the one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.com More contemporary methods involve transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that enable the introduction of a wide range of aryl, alkyl, and other moieties onto the pyrimidine scaffold. researchgate.net These modifications can significantly alter the molecule's steric and electronic properties, leading to new biological activities.

Another powerful approach is the creation of fused-ring systems , where the pyrimidine ring is annulated with other heterocyclic or carbocyclic rings. This generates more complex and rigid molecular architectures, which can lead to higher binding affinities and selectivities for specific biological targets. Examples include the synthesis of pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which have shown promise as potent enzyme inhibitors. nih.gov

Deconstruction-reconstruction strategies represent a novel approach to diversifying pyrimidine-containing compounds. nih.gov This method involves chemically transforming the pyrimidine ring into a reactive intermediate, which can then be used to construct a different heterocyclic system. nih.gov For instance, a pyrimidine can be converted into an N-arylpyrimidinium salt, which is then cleaved to form an iminoenamine building block. This intermediate can subsequently be cyclized with various reagents to generate a diverse range of heterocycles, such as azoles. nih.gov This strategy allows for the modification of the core scaffold itself, providing access to analogues that would be difficult to obtain through traditional synthetic routes. nih.gov

The use of multi-component reactions (MCRs) is also a highly efficient strategy for expanding the chemical space of pyrimidines. researchgate.net MCRs allow for the combination of three or more starting materials in a single synthetic operation to generate complex molecules in a time- and resource-efficient manner. This approach is particularly valuable for creating large and diverse libraries of pyrimidine derivatives for high-throughput screening.

Interdisciplinary Research Opportunities in Pyrimidine Chemistry: Bridging Synthetic and Theoretical Approaches

The field of pyrimidine chemistry offers a fertile ground for interdisciplinary research, particularly at the interface of synthetic chemistry and theoretical/computational chemistry. The synergy between these disciplines is accelerating the discovery and development of novel pyrimidine-based compounds with tailored properties.

Computational Chemistry in Drug Design: Theoretical approaches, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting how pyrimidine derivatives will interact with biological targets. mdpi.com By modeling the binding of a library of virtual pyrimidine compounds to a specific protein's active site, computational chemists can help prioritize which molecules are most likely to be active. This in-silico screening significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. Furthermore, quantum mechanical calculations can be used to understand the electronic properties of pyrimidine derivatives, providing insights into their reactivity and potential metabolic pathways.

Structure-Activity Relationship (SAR) Studies: The integration of synthetic and computational methods is crucial for establishing robust structure-activity relationships (SARs). rsc.org Synthetic chemists can generate a series of structurally related pyrimidine analogues, which are then tested for their biological activity. Computational models can then be used to rationalize the observed SAR, helping to identify the key structural features responsible for activity. This iterative process of design, synthesis, testing, and modeling allows for the rapid optimization of lead compounds.

Reaction Mechanism and Catalyst Design: Theoretical chemistry also plays a vital role in understanding and optimizing the synthetic routes to pyrimidine derivatives. Computational studies can elucidate the mechanisms of complex organic reactions, helping chemists to improve reaction conditions, yields, and selectivity. For instance, density functional theory (DFT) calculations can be used to model the transition states of catalytic cycles involved in the functionalization of the pyrimidine ring, aiding in the design of more efficient catalysts.

The collaboration between synthetic and theoretical chemists is not a one-way street. Experimental results provide the necessary data to validate and refine computational models, leading to more accurate predictive tools. This collaborative ecosystem fosters innovation and is essential for tackling complex challenges in areas such as drug discovery, materials science, and chemical biology.

Emerging Methodologies for Pyrimidine Synthesis and Functionalization: Future Directions

The development of novel and efficient synthetic methods for the construction and modification of the pyrimidine core remains an active area of research. Future directions in this field are focused on improving sustainability, efficiency, and the ability to access novel chemical space.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyrimidine ring. nih.gov This approach avoids the need for pre-functionalized starting materials (e.g., halogenated pyrimidines), thereby reducing the number of synthetic steps and minimizing waste. Future research will likely focus on developing more selective and versatile C-H activation catalysts that can functionalize specific positions on the pyrimidine ring with a wide range of substituents.

Photoredox Catalysis and Electrochemistry: The use of visible light-mediated photoredox catalysis and electrochemistry offers new avenues for pyrimidine synthesis and functionalization. These methods often proceed under mild reaction conditions and can enable transformations that are difficult to achieve with traditional thermal methods. For example, photoredox catalysis can be used to generate radical intermediates that can then be coupled with the pyrimidine ring. These green chemistry approaches are expected to become increasingly important in the synthesis of pyrimidine derivatives.

Flow Chemistry: Continuous flow chemistry provides several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. The application of flow chemistry to the synthesis of pyrimidines and their subsequent functionalization is a promising area for future development, particularly for the large-scale production of pharmaceutically important compounds.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) for the synthesis of pyrimidine derivatives is a growing area of interest. Enzymes can offer exquisite chemo-, regio-, and stereoselectivity, often under mild and environmentally friendly conditions. While still in its early stages for pyrimidine synthesis, the development of engineered enzymes with tailored activities could provide new and sustainable routes to chiral and highly functionalized pyrimidine building blocks.

Novel Cyclization Strategies: Researchers continue to explore new strategies for constructing the pyrimidine ring itself. This includes the development of novel multicomponent reactions and cycloaddition strategies that provide access to previously inaccessible substitution patterns. mdpi.com For example, [2+2+2] cycloadditions of nitriles and alkynes have been developed for the synthesis of polysubstituted pyrimidines. mdpi.com The discovery of new and innovative ways to build the pyrimidine core will continue to be a driving force in the field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.